molecular formula C8H10ClFN2 B14843585 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine

Katalognummer: B14843585
Molekulargewicht: 188.63 g/mol
InChI-Schlüssel: ZRHIGXQXGOHBIB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine is an organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of a chloro and fluoro substituent on the pyridine ring, which imparts unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activity.

Vorbereitungsmethoden

The synthesis of 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route involves the following steps:

    Halogenation: Introduction of chloro and fluoro groups onto the pyridine ring.

    Amination: Conversion of the halogenated pyridine to the corresponding amine.

    Chain Extension: Introduction of the propan-1-amine side chain.

Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Analyse Chemischer Reaktionen

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include bases, acids, and transition metal catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine is utilized in various scientific research fields:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Used in the development of agrochemicals and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine involves its interaction with specific molecular targets. The chloro and fluoro substituents influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

3-(3-Chloro-5-fluoropyridin-2-YL)propan-1-amine can be compared with other fluorinated pyridines and related compounds:

    3-(2-Chloro-5-fluoropyridin-3-yl)propan-1-ol: Similar structure but with a hydroxyl group instead of an amine.

    3-(2-Amino-5-fluoropyridin-3-yl)propan-1-ol: Contains an amino group and a hydroxyl group.

    3-(5-Chloro-1H-pyrrolo[2,3-b]pyridin-6-yl)propan-1-ol: A related compound with a different heterocyclic structure.

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical properties, which make it suitable for various specialized applications.

Eigenschaften

Molekularformel

C8H10ClFN2

Molekulargewicht

188.63 g/mol

IUPAC-Name

3-(3-chloro-5-fluoropyridin-2-yl)propan-1-amine

InChI

InChI=1S/C8H10ClFN2/c9-7-4-6(10)5-12-8(7)2-1-3-11/h4-5H,1-3,11H2

InChI-Schlüssel

ZRHIGXQXGOHBIB-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=C1Cl)CCCN)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.